![molecular formula C9H5F2NOS2 B13210337 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde](/img/structure/B13210337.png)
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde typically involves the halogen dance reaction, which is a useful synthetic tool for accessing positions in aromatic and heteroaromatic systems for subsequent functionalization . The reaction conditions often involve the use of lithium diisopropylamide (LDA) to form rearranged lithiated intermediates, which then react with various electrophiles to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions include:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)thiophene-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Thiophene-2-carbaldehyde: Lacks the thiazole ring and difluoromethyl group.
2,5-Diiodothiophene: Contains iodine atoms instead of the difluoromethyl and thiazole groups.
Uniqueness
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde is unique due to the presence of both a thiazole and a thiophene ring, as well as the difluoromethyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H5F2NOS2 |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
5-[2-(difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5F2NOS2/c10-8(11)9-12-3-7(15-9)6-2-1-5(4-13)14-6/h1-4,8H |
InChI Key |
YLQVNSQZJJOBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=CN=C(S2)C(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


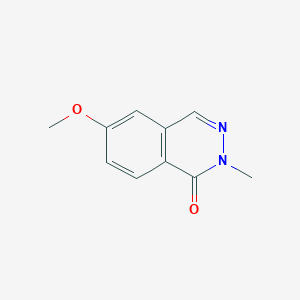
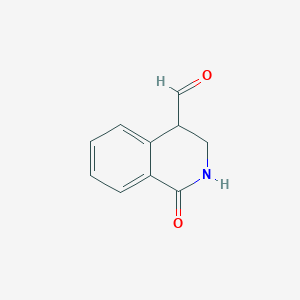

![Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13210274.png)
![(2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13210280.png)


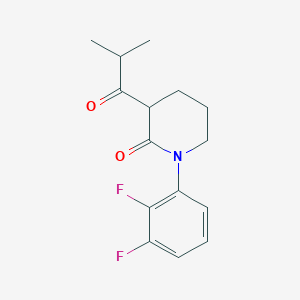
![Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13210295.png)
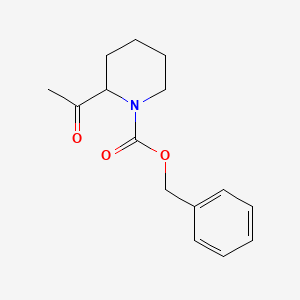
![1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13210299.png)
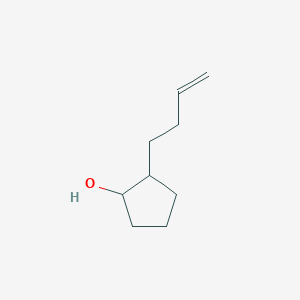
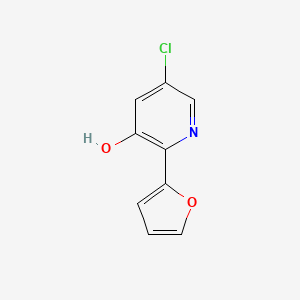
![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13210323.png)
